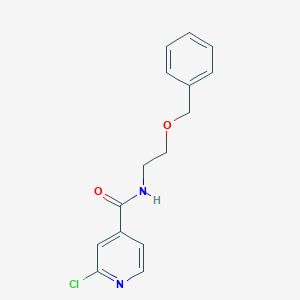
2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide, also known as CEP-26401, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyridine carboxamide derivatives and has been found to have promising effects in various scientific research studies.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity represent a significant application area for compounds related to 2-Chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide. For instance, novel compounds synthesized from reactions involving pyridoxal hydrochloride and various N-arylcyanoacetamides, including structures similar to this compound, demonstrated significant antibacterial and antifungal activities. These compounds displayed MIC values in the range of 12.5-25 micrograms/mL, suggesting potential as antimicrobial agents with efficacy comparable to or even surpassing standard drugs (Zhuravel et al., 2005).
Structural and Molecular Modeling Studies
Another application area is in structural and molecular modeling studies aimed at understanding the behavior of such compounds. For example, the crystal structures of anticonvulsant enaminones, including compounds structurally related to this compound, have been determined. These studies shed light on the conformational preferences and intermolecular hydrogen bonding patterns of such compounds, providing insights into their potential biological activities (Kubicki et al., 2000).
Catalytic and Polymer Synthesis Applications
Compounds related to this compound also find applications in catalysis and polymer synthesis. For example, a study demonstrated the antibacterial activities of N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide and its catalytic activity in transfer hydrogenation reactions of various ketones under mild conditions. This showcases the versatility of pyridine carboxamide derivatives in both biological and chemical synthesis applications (Özdemir et al., 2012).
Antibacterial and Antitubercular Activities
Further extending their utility, derivatives of pyridine carboxamide have been explored for their antibacterial and antitubercular activities. A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives were synthesized and demonstrated potent anti-TB activity, as well as significant activity against E. coli and S. aureus strains. This highlights the potential of these compounds in developing new antimicrobial agents (Bodige et al., 2019).
properties
IUPAC Name |
2-chloro-N-(2-phenylmethoxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-14-10-13(6-7-17-14)15(19)18-8-9-20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGNXOWLSUXHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2691265.png)
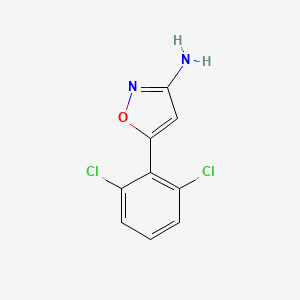
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2691268.png)
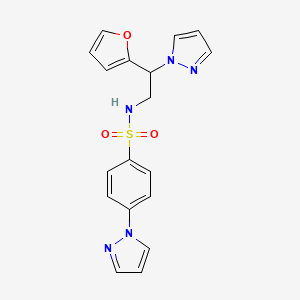
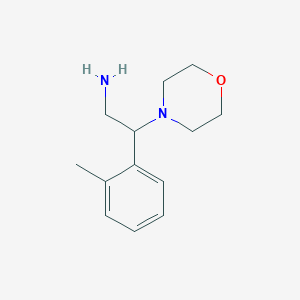
![2-[(4-Azidopiperidin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2691274.png)
![N-(5-{(Z)-2-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2691276.png)

![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-[2-(2-furyl)-1-methylethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2691279.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691280.png)
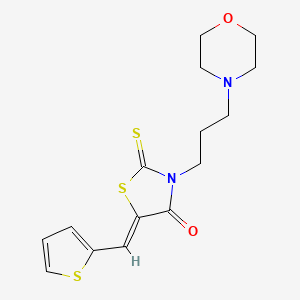
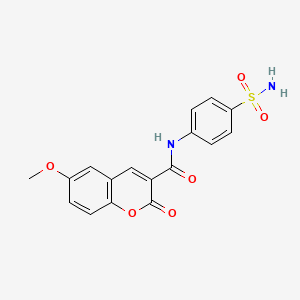
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2691287.png)
![2-Fluoro-6-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2691288.png)